Biochemical Binding Affinity Comparison: BRD4 Inhibitor-37 vs. (+)-JQ1
In fluorescence polarization (FP) binding assays, BRD4 Inhibitor-37 demonstrates a ~39- to 78-fold improvement in IC50 potency for the BRD4 bromodomain compared to the widely used reference compound (+)-JQ1 [1].
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.05 - 0.1 µM |
| Comparator Or Baseline | (+)-JQ1: IC50 = 3.9 µM |
| Quantified Difference | 39- to 78-fold higher potency for BRD4 Inhibitor-37 |
| Conditions | Fluorescence Polarization (FP) binding assay |
Why This Matters
This significantly higher potency enables more robust target engagement in cellular and biochemical studies while reducing the required working concentration, minimizing potential solvent toxicity and off-target effects associated with higher dosing of less potent comparators.
- [1] Zhao, Y., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. (SAR Study). As cited in BRD4 Inhibitor-37 vendor datasheets and corroborated by (+)-JQ1 activity data from Filippakopoulos, P., et al. (2010). Nature, 468(7327), 1067-1073. View Source
